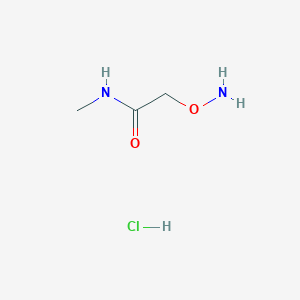

2-(aminooxy)-N-methylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminooxy compounds are generally used in bioconjugation chemistry . They are known to react with aldehydes and ketones to form stable oxime linkages .

Synthesis Analysis

The synthesis of aminooxy compounds often involves the reaction of an aldehyde or ketone with an aminooxy reagent . The exact method would depend on the specific structures of the starting materials .Molecular Structure Analysis

The molecular structure of aminooxy compounds typically includes a carbon-nitrogen-oxygen (C-N-O) linkage . The exact structure of “2-(aminooxy)-N-methylacetamide hydrochloride” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Aminooxy compounds are known to react with carbonyl compounds (like aldehydes and ketones) to form oximes . The exact reactions that “this compound” undergoes would depend on its specific structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis

The physical and chemical properties of aminooxy compounds can vary widely depending on their specific structures . These properties can include things like melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Glycolipid Analysis

Stellner, Saito, and Hakomori (1973) developed a method for gas chromatography-mass spectrometric identification of partially methylated aminosugars, using compounds including 2-deoxy-2-(N-methyl)-acetamidohexitols. This method was applied to analyze aminosugar linkages in blood group B-active ceramide pentasaccharide and Forssman antigen, demonstrating the utility of 2-(aminooxy)-N-methylacetamide hydrochloride in glycolipid analysis (Stellner, Saito & Hakomori, 1973).

Radioreceptor Assay Development

Stern (1984) utilized a compound structurally related to this compound in developing a radioreceptor assay for measuring serum drug levels. This showcases its potential in creating assays for clinical trials and drug monitoring (Stern, 1984).

Hydrolysis Kinetics Study

Duan, Dai, and Savage (2010) used N-methylacetamide, a compound related to this compound, to investigate the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water. This research is significant for understanding the behavior of similar compounds in various conditions (Duan, Dai & Savage, 2010).

Optical Imaging in Biological Systems

Wang et al. (2019) developed a novel ratiometric fluorescent probe using a reaction involving 2-aminoacetamide for monitoring methylglyoxal in living cells and diabetic blood samples. This demonstrates the application of similar compounds in optical imaging and clinical diagnosis (Wang et al., 2019).

Synthesis and Analysis of Aminosugars

Tai, Yamashita, and Kobata (1975) synthesized a series of partially O-methylated N-methylglucosamines, closely related to this compound, and established a mass fragmentographic method for their analysis. This research is pivotal for the specific analysis of methylated aminosugar derivatives (Tai, Yamashita & Kobata, 1975).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-aminooxy-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c1-5-3(6)2-7-4;/h2,4H2,1H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSDMBMGGNVZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/no-structure.png)

![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2550295.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2550296.png)

![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)